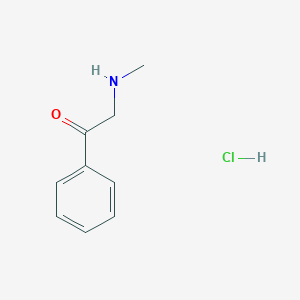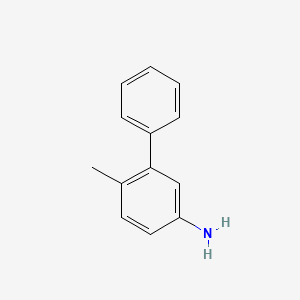
1-シクロヘキシル-2-(ピリジン-2-イル)エタノン
概要
説明
1-Cyclohexyl-2-(pyridin-2-yl)ethanone is an organic compound that belongs to the class of ketones It features a cyclohexyl group attached to an ethanone moiety, which is further connected to a pyridin-2-yl group
科学的研究の応用
1-Cyclohexyl-2-(pyridin-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-2-(pyridin-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:
Starting Materials: Cyclohexyl chloride, pyridine, and acetyl chloride.
Catalyst: Aluminum chloride (AlCl3) is used as a catalyst.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows: [ \text{Cyclohexyl chloride} + \text{Pyridine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl3}} \text{1-Cyclohexyl-2-(pyridin-2-yl)ethanone} ]
Industrial Production Methods
In an industrial setting, the production of 1-Cyclohexyl-2-(pyridin-2-yl)ethanone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
1-Cyclohexyl-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
作用機序
The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzyme active sites.
類似化合物との比較
Similar Compounds
1-Cyclohexyl-2-(pyridin-3-yl)ethanone: Similar structure but with the pyridine ring attached at the 3-position.
1-Cyclohexyl-2-(pyridin-4-yl)ethanone: Similar structure but with the pyridine ring attached at the 4-position.
1-Phenyl-2-(pyridin-2-yl)ethanone: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
1-Cyclohexyl-2-(pyridin-2-yl)ethanone is unique due to the presence of both a cyclohexyl group and a pyridin-2-yl group, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-cyclohexyl-2-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXHZSLOAQJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476430 | |
| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92039-96-8 | |
| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,4]Diazocane-5,8-dione](/img/structure/B1610527.png)

![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)

![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)


![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)

